molecular formula C13H12N6O B11803868 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11803868
M. Wt: 268.27 g/mol
InChI Key: OBUOZPGWFJWMJN-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of pyridine, pyrazole, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with appropriate aldehydes and ketones, followed by cyclization reactions to form the pyrazole and pyrimidine rings . The reaction conditions often include the use of catalysts such as pyridine-2-carboxylic acid to facilitate the multi-component synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of bioproduct catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N6O/c1-8-5-12(20)17-13(16-8)19-11(14)6-10(18-19)9-3-2-4-15-7-9/h2-7H,14H2,1H3,(H,16,17,20)

InChI Key

OBUOZPGWFJWMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CN=CC=C3)N

Origin of Product

United States

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